![molecular formula C12H12BrNO2S2 B2995011 4-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 1797649-54-7](/img/structure/B2995011.png)
4-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
The compound “4-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a carboxamide group (-CONH2), a bromine atom, and a methoxy group (-OCH3) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data or studies on this compound, I can’t provide an analysis of its physical and chemical properties .Scientific Research Applications
Brominated Compounds in Scientific Research
Brominated compounds, including brominated flame retardants (BFRs), are extensively studied for their applications, environmental distribution, and impact on health. For example, brominated flame retardants such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD) have been analyzed in house dust samples in Germany to assess human exposure levels. The study found median concentrations of various PBDEs, HBCD, and novel brominated flame retardants in house dust, highlighting their widespread use and the potential for human exposure through indoor environments (Fromme et al., 2014).
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. Thiophene derivatives have shown a wide variety of applications including in the fields of materials chemistry and pharmaceuticals . Therefore, potential future research could explore these areas further.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic properties . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
It’s worth noting that thiophene derivatives are known to interact with various biological targets due to their versatile chemical structure . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities . For instance, they can participate in the Suzuki–Miyaura coupling reaction, which involves the formation of a new carbon-carbon bond .
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
properties
IUPAC Name |
4-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c1-16-10(8-2-3-17-6-8)5-14-12(15)11-4-9(13)7-18-11/h2-4,6-7,10H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEQQHIWWJIYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CS1)Br)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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